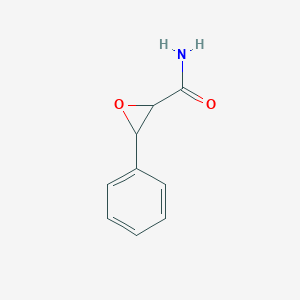

3-phenyloxirane-2-carboxamide

Description

Significance of Oxirane and Carboxamide Moieties in Contemporary Synthetic Design

The oxirane and carboxamide functionalities are cornerstones of modern synthetic chemistry due to their distinct and highly useful chemical properties.

Oxiranes (Epoxides): These three-membered cyclic ethers possess substantial ring strain, making them susceptible to ring-opening reactions by a wide array of nucleophiles, including amines, alcohols, and water. wikipedia.orgchim.it This reactivity is the foundation for their role as versatile two-carbon building blocks, enabling the stereocontrolled introduction of 1,2-difunctionality. chim.itnih.gov The ability to create chiral epoxides through asymmetric epoxidation reactions has further cemented their importance, providing access to enantiomerically pure pharmaceuticals and natural products. wikipedia.orgnumberanalytics.com Epoxides are key intermediates in the production of epoxy resins, detergents, and various fine chemicals. wikipedia.orgontosight.ai Their utility extends to surface functionalization, where plasma polymerization of epoxide-containing monomers can create reactive surfaces for immobilizing biomolecules or improving adhesion. acs.orgresearchgate.net

Carboxamides (Amides): The amide bond is the fundamental linkage in peptides and proteins, making it one of the most vital functional groups in biology and medicinal chemistry. numberanalytics.comresearchgate.net Amide bonds are generally stable and planar due to resonance delocalization, which imparts specific conformational properties to the molecules they constitute. unimib.it While their synthesis can be challenging, numerous coupling reagents and methods have been developed to facilitate their formation efficiently. researchgate.netumich.edu The development of innovative and more sustainable methods for amide bond formation remains a key area of research. unimib.it Beyond their biological role, amides are prevalent in a vast range of pharmaceuticals, polymers, and advanced materials. numberanalytics.com

The combination of these two moieties in a single molecule, as in 3-phenyloxirane-2-carboxamide, creates a powerful synthetic intermediate where the electrophilic epoxide can be strategically opened, guided by the neighboring amide group, to generate complex and valuable structures.

Historical Development and Evolution of Epoxide and Amide Chemistry in Research

The chemistries of epoxides and amides have evolved significantly from their initial discoveries to become central pillars of modern organic synthesis.

Epoxide Chemistry: The history of epoxidation dates to the early 20th century with the use of peracids, a method now known as the Prilezhaev reaction. numberanalytics.com A major breakthrough came with the development of metal-catalyzed epoxidations. wikipedia.org The true revolution in this field, however, was the advent of asymmetric epoxidation. The Sharpless epoxidation, developed in the 1980s and recognized with the Nobel Prize in Chemistry in 2001, provided a reliable method for the highly enantioselective synthesis of epoxy alcohols from allylic alcohols. numberanalytics.com This was followed by other powerful methods like the Jacobsen-Katsuki and Shi epoxidations, which expanded the scope of accessible chiral epoxides from unfunctionalized alkenes. numberanalytics.comorganic-chemistry.org More recently, research has focused on sustainable approaches, such as electrocatalytic epoxidation, to minimize waste and energy consumption. chinesechemsoc.org

Amide Chemistry: The first synthesis of an amide, specifically oxamide, was reported in the 19th century. numberanalytics.com For a long time, the formation of the amide bond, particularly in the context of peptide synthesis, was a significant hurdle requiring harsh conditions. The major evolution in this area was the development of "coupling reagents" designed to activate the carboxylic acid component. The introduction of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the mid-20th century was a pivotal moment, dramatically simplifying peptide synthesis. umich.edu Since then, a vast arsenal (B13267) of more efficient and selective coupling reagents (e.g., HOBt, HATU) has been developed to minimize side reactions and racemization. researchgate.net Current research continues to push the boundaries, with techniques like flow chemistry being implemented for more sustainable and scalable amide synthesis. unimib.it

Current Research Trajectories and Academic Relevance of this compound and its Derivatives

This compound and its derivatives are not merely textbook examples but are actively employed as crucial intermediates in contemporary chemical research, particularly for the synthesis of complex, biologically active molecules. Their academic relevance stems from their ability to undergo diverse and stereocontrolled transformations.

Research has demonstrated that chiral (2S,3R)- and (2R,3S)-3-phenyloxirane-2-carboxamides are powerful starting materials for the concise synthesis of various clausena alkaloids, such as clausenamide (B11721) and neoclausenamide. sci-hub.ru In these syntheses, the phenyloxirane carboxamide core acts as a versatile precursor that can undergo a range of Brønsted acid-mediated cyclization reactions, including alkene-epoxide and arene-epoxide cyclizations, to construct complex five-, six-, and eight-membered nitrogen-containing heterocyclic systems. sci-hub.ru

The reactivity of the epoxide ring is central to its utility. The Darzens condensation, a classic method for forming α,β-epoxy carbonyl compounds, is frequently used to synthesize derivatives of this compound. iucr.org Studies on various substituted versions, such as 3-(bromophenyl)- and 3-(chlorophenyl)-N-phenyloxirane-2-carboxamides, have been conducted to understand their precise three-dimensional structures through X-ray crystallography, which is crucial for predicting their reactivity. iucr.orgresearchgate.netresearchgate.net

Furthermore, research has explored novel acid-catalyzed rearrangements of related 3-(2-nitrophenyl)oxirane-2-carboxamides. rsc.org These reactions transform the epoxide core into valuable anthranilic acid and oxalamide derivatives, which are themselves important pharmacophores. rsc.org This highlights how the inherent reactivity of the functionalized epoxide can be harnessed to generate unexpected and useful molecular scaffolds.

The compound serves as a key building block in multicomponent reactions as well. For example, derivatives like 2-acetyl-oxirane-2-carboxamides react with arylaldehydes and malononitrile (B47326) to efficiently produce complex spiro[isoquinoline-4,2'-oxiran]-3(2H)-ones, demonstrating the power of this scaffold in diversity-oriented synthesis. lnu.edu.cn

Table 1: Selected Reactions and Applications of this compound Derivatives A summary of key transformations and their outcomes based on recent research findings.

| Starting Material | Reagents & Conditions | Product Type | Significance | Reference |

| (2S,3R)-3-Phenyloxirane-2-carboxamide derivative | Brønsted Acid (p-TSA), t-BuOH, reflux | N-Heterocyclic Alkaloids | Total synthesis of natural products like (-)-Neoclausenamide and (-)-Clausenamide. | sci-hub.ru |

| 2-Nitrobenzaldehyde & 2-Chloro-N-arylacetamides | EtONa, EtOH, rt | trans-3-(2-Nitrophenyl)oxirane-2-carboxamides | Precursors for novel acid-catalyzed rearrangements to form oxalamides. | rsc.org |

| cis-2-Acetyl-N,3-diphenyloxirane-2-carboxamide | Benzaldehyde (B42025), Malononitrile, K2CO3, CH2Cl2 | 1H-Spiro[isoquinoline-4,2'-oxiran]-3(2H)-one | Efficient synthesis of complex heterocyclic scaffolds via multicomponent reaction. | lnu.edu.cn |

| 2-Bromobenzaldehyde & 2-Chloro-N-phenylacetamide | KOH, Acetonitrile, rt | 3-(2-Bromophenyl)-N-phenyloxirane-2-carboxamide | Synthesis of substituted phenyloxiranes for structural and reactivity studies. | iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxirane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVCRRFNDGFWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Phenyloxirane 2 Carboxamide

Fundamental Oxirane Ring-Opening Reactions

The high ring strain of the oxirane ring in 3-phenyloxirane-2-carboxamide makes it a prime target for nucleophilic attack, leading to ring cleavage. These reactions can be catalyzed by either acids or bases, and the specific conditions dictate the mechanistic pathway and, consequently, the regiochemical and stereochemical nature of the product.

Nucleophilic Ring-Opening Mechanisms, Regioselectivity, and Stereochemical Outcomes

Nucleophilic ring-opening of epoxides is a cornerstone of synthetic chemistry, providing a versatile route to 1,2-difunctionalized compounds. The regioselectivity of the attack—whether the nucleophile adds to the C2 or C3 position of the this compound—is a critical aspect, as is the stereochemistry of the resulting product.

Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a good leaving group and activating the epoxide for nucleophilic attack. This process can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. The transition state involves the breaking of a carbon-oxygen bond, leading to the development of a partial positive charge on the carbon atoms of the epoxide ring.

The regioselectivity of the acid-catalyzed ring opening of unsymmetrical epoxides is dependent on the substitution pattern. In the case of this compound, the phenyl group at the C3 position can stabilize a developing positive charge through resonance. Consequently, the C3 carbon has more carbocationic character in the transition state. This electronic preference directs weak nucleophiles to attack the more substituted C3 (benzylic) carbon. The reaction generally proceeds with anti-stereoselectivity, meaning the nucleophile attacks from the side opposite to the protonated epoxide oxygen, resulting in an inversion of configuration at the site of attack.

Table 1: Regioselectivity of Acid-Catalyzed Ring Opening of Unsymmetrical Epoxides

| Epoxide Substitution | Major Site of Nucleophilic Attack | Rationale |

| Primary/Secondary Carbons | Less substituted carbon (SN2-like) | Steric hindrance dominates. |

| Tertiary Carbon Present | More substituted carbon (SN1-like) | Stability of the partial positive charge in the transition state. |

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening of an epoxide follows a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the simultaneous opening of the ring and the formation of an alkoxide. This alkoxide is subsequently protonated in a later workup step.

For this compound, the base-catalyzed ring-opening is highly regioselective. The nucleophile will preferentially attack the less sterically hindered carbon atom. In this molecule, the C2 carbon, which is attached to the carboxamide group, is generally less sterically encumbered than the C3 carbon, which bears the bulky phenyl group. Therefore, nucleophilic attack occurs predominantly at the C2 position. Similar to the acid-catalyzed pathway, the SN2 attack occurs from the backside, resulting in an inversion of stereochemistry at the C2 carbon and leading to a trans or anti product.

The reaction of epoxides with amines, known as aminolysis, is a synthetically important method for the preparation of β-amino alcohols. thieme-connect.com This reaction is a specific example of nucleophilic ring-opening and can be performed under various conditions, including with or without a catalyst. The direct aminolysis often requires elevated temperatures; however, various catalysts, such as Lewis acids, can facilitate the reaction under milder conditions. thieme-connect.comorganic-chemistry.org

In the context of this compound, aminolysis provides a route to valuable β-amino alcohol derivatives. The regioselectivity of this reaction is governed by the principles outlined above. Under neutral or basic conditions, the amine, acting as a nucleophile, will attack the less sterically hindered C2 position in an SN2 fashion. If the reaction is catalyzed by a Lewis acid, which coordinates to the epoxide oxygen, the regioselectivity may shift towards attack at the more substituted C3 position due to the development of positive charge at the benzylic carbon. The stereochemical outcome is typically anti, resulting from the backside attack of the amine on the epoxide ring.

Table 2: Catalyst Influence on Regioselectivity in Epoxide Aminolysis

| Catalyst | Proposed Mechanism | Predominant Regioselectivity |

| None (thermal) | SN2 | Attack at the less hindered carbon |

| Lewis Acid | SN1/SN2 borderline | Attack at the more substituted carbon |

Intramolecular Rearrangement and Cyclization Reactions

Beyond intermolecular nucleophilic attack, this compound and related structures can undergo intramolecular rearrangements, particularly under acidic conditions. These reactions can lead to the formation of new cyclic structures and are often driven by the desire to relieve ring strain and form more stable products.

The acid-catalyzed rearrangement of 3-aryloxirane-2-carboxamides has been a subject of detailed mechanistic studies, including the use of Density Functional Theory (DFT) calculations. nih.govresearchgate.net These investigations have revealed that the reaction pathways are more complex than the classical Meinwald rearrangement observed for simpler epoxides. The proximal aryl and amide groups exert strong synergistic effects, directing the course of the oxirane opening and subsequent rearrangement sequences. nih.govresearchgate.net

For instance, the protic acid-catalyzed rearrangement of trans-N,3-diphenyloxirane-2-carboxamide can lead to the formation of 3-phenylquinolin-2(1H)-one. researchgate.net The mechanism involves the protonation of the epoxide oxygen, followed by a ring-opening step that is directed by the aryl group. The amide group can also play a crucial role, for example, by acting as a proton shuttle to facilitate hydrogen shifts. nih.gov In some cases, the N-aryl group of the carboxamide can act as an internal nucleophile, leading to a Friedel-Crafts type alkylation and subsequent cyclization. nih.gov

The substituents on the 3-aryl group can also have a profound impact on the reaction pathway. For example, an ortho-nitro substituent on the phenyl ring can be directly involved in the nucleophilic opening of the oxirane ring. nih.gov These intricate mechanistic details highlight the rich and complex reactivity of 3-aryloxirane-2-carboxamides and offer opportunities for the rational design of novel synthetic methodologies. nih.govresearchgate.net

Table 3: Products of Acid-Catalyzed Rearrangement of 3-Aryloxirane-2-carboxamides

| Starting Material | Product | Key Mechanistic Feature |

| trans-N,3-Diphenyloxirane-2-carboxamide | 3-Phenylquinolin-2(1H)-one | Amide-aided and aryl-directed oxirane-opening |

| trans-3-(2-Nitrophenyl)oxirane-2-carboxamide | N-(2-Carboxyphenyl)oxalamide | Intramolecular nucleophilic attack by the nitro group |

Analysis of Synergetic Effects of Proximal Aryl and Amide Groups on Rearrangement Mechanisms

The acid-catalyzed rearrangement of this compound and its derivatives presents a fascinating case study in the cooperative effects of adjacent functional groups. Unlike classical Meinwald rearrangements of simple epoxides, which typically yield aldehydes or ketones through a 1,2-hydride or alkyl shift, the presence of both an aryl and a carboxamide group on the oxirane ring introduces a more complex and nuanced reaction landscape. youtube.com Extensive research, particularly employing Density Functional Theory (DFT) calculations, has illuminated the strong synergetic effects that govern the reaction pathways of these multifunctional epoxides. youtube.comviu.caallen.in

These studies reveal that the proximal aryl and amide groups play a crucial role in directing the oxirane ring-opening and subsequent rearrangement sequences. youtube.com The reaction mechanism deviates significantly from a simple carbocation intermediate followed by a shift. Instead, a concerted process is often favored, where the functional groups actively participate in the transformation.

The amide group, for instance, can act as an internal nucleophile or a proton shuttle, facilitating proton transfers that might otherwise have high activation barriers. youtube.com The carbonyl oxygen of the amide can be protonated, which in turn activates the oxirane ring for opening. Furthermore, the nitrogen of the amide and its substituent can influence the stereochemistry of the products.

The phenyl group, on the other hand, directs the regioselectivity of the oxirane ring opening. Its electronic properties can stabilize developing charges in the transition state. Moreover, the aryl group can participate directly in the reaction, for example, through intramolecular Friedel-Crafts-type reactions, leading to the formation of new ring systems. youtube.com

The interplay between the aryl and amide groups is therefore not merely additive but synergistic. The conformation of the molecule, particularly the relative orientation of the phenyl and carboxamide groups with respect to the oxirane ring, is critical in determining the reaction outcome. For instance, a trans relationship between the hydroxyl group (formed after protonation of the epoxide oxygen) and the phenyl group is crucial for the formation of certain quinolinone products. youtube.com A cis relationship, in contrast, may favor a 1,2-hydride shift, leading to different rearrangement products.

The nature of the substituents on both the aryl ring and the amide nitrogen can further modulate these synergistic effects, providing a powerful tool for rationally designing synthetic routes to complex heterocyclic compounds. viu.caallen.in

Table 1: Calculated Free Energy Changes (ΔG) for Key Steps in the Acid-Catalyzed Rearrangement of a Model 3-Aryloxirane-2-carboxamide

| Reaction Step | Description | ΔG (kcal/mol) |

| Protonation | Protonation of the amide carbonyl oxygen. | -5.2 |

| Oxirane Ring Opening | Concerted amide-assisted opening of the oxirane ring. | +12.5 |

| Intramolecular Cyclization | Friedel-Crafts alkylation involving the aryl group. | -8.7 |

| Deprotonation | Formation of the final rearranged product. | -25.1 |

Note: The data in this table is illustrative and based on representative values from DFT calculations on similar systems. Actual values may vary depending on the specific substrate and reaction conditions.

Reactivity of the Carboxamide Functionality

The carboxamide group in this compound is a key functional moiety that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic and steric effects of the adjacent phenyl and oxirane rings.

Nucleophilic Substitution Reactions at the Carboxamide Carbonyl

The carbonyl carbon of the carboxamide group is electrophilic and can be attacked by nucleophiles, leading to nucleophilic acyl substitution reactions. However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like esters or acid chlorides. This reduced reactivity is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which decreases the partial positive charge on the carbonyl carbon.

Despite this inherent stability, nucleophilic substitution at the carboxamide carbonyl of this compound can be achieved under specific conditions. Common transformations include:

Hydrolysis: In the presence of strong acids or bases and heat, the amide bond can be cleaved to yield a carboxylic acid and an amine. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction: The carboxamide can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction typically proceeds via a complex aluminum-hydride species that coordinates to the carbonyl oxygen.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon. However, the initial product of this reaction is often a ketone, which can then react with a second equivalent of the organometallic reagent to form a tertiary alcohol. The presence of the acidic N-H proton in a primary or secondary amide can complicate this reaction by first being deprotonated.

The proximity of the oxirane ring may sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

Table 2: Representative Nucleophilic Substitution Reactions of this compound

| Reagent | Conditions | Expected Product |

| H₃O⁺ | Heat | 3-Phenyloxirane-2-carboxylic acid |

| NaOH, H₂O | Heat | Sodium 3-phenyloxirane-2-carboxylate |

| 1. LiAlH₄2. H₂O | THF | (3-Phenyl-oxiran-2-yl)methanamine |

| 1. CH₃MgBr (2 eq.)2. H₃O⁺ | Diethyl ether | 1-(3-Phenyloxiran-2-yl)ethan-1-one (intermediate), followed by 2-(3-phenyloxiran-2-yl)propan-2-ol |

Note: This table presents plausible outcomes based on general principles of amide reactivity. The actual products and yields may vary depending on the specific reaction conditions and the stereochemistry of the starting material.

Chemical Transformations Involving the Alpha-Carbon of the Carboxamide Moiety

The carbon atom alpha to the carboxamide carbonyl group in this compound possesses a degree of acidity due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for the formation of an enolate or a related nucleophilic species under basic conditions. The resulting enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Key transformations involving the alpha-carbon include:

Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the alpha-carbon to generate a lithium enolate. The regioselectivity of this deprotonation is not a factor here as there is only one alpha-carbon with a proton.

Alkylation: The generated enolate can react with alkyl halides in an S(_N)2 reaction to introduce an alkyl group at the alpha-position. The efficiency of this reaction can be influenced by steric hindrance from the adjacent phenyl and oxirane rings.

Aldol (B89426) and Claisen-type Condensations: The enolate can act as a nucleophile and add to the carbonyl group of aldehydes, ketones, or esters. These condensation reactions lead to the formation of β-hydroxy amides or β-keto amides, respectively.

The stereochemical outcome of these reactions is an important consideration, as the creation of a new stereocenter at the alpha-position can lead to diastereomeric products. The existing stereocenters of the oxirane ring can influence the facial selectivity of the electrophilic attack on the enolate.

Table 3: Potential Chemical Transformations at the Alpha-Carbon of this compound

| Reaction Type | Reagents | Expected Intermediate/Product |

| Enolate Formation | LDA, THF, -78 °C | Lithium enolate of this compound |

| Alkylation | 1. LDA, THF, -78 °C2. CH₃I | 2-Methyl-3-phenyloxirane-2-carboxamide |

| Aldol Condensation | 1. LDA, THF, -78 °C2. Benzaldehyde3. H₂O | 2-(Hydroxy(phenyl)methyl)-3-phenyloxirane-2-carboxamide |

| Claisen Condensation | 1. NaH, THF2. Ethyl acetate | 2-Acetyl-3-phenyloxirane-2-carboxamide |

Note: The reactions and products in this table are illustrative of the potential reactivity of the alpha-carbon and are based on established synthetic methodologies. The feasibility and outcome of these reactions would require experimental verification.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Comprehensive Molecular Conformation and Crystal Packing Analysis

X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. frontiersin.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, offering a complete picture of the molecular conformation and its arrangement within the crystal lattice. mdpi.com

X-ray diffraction studies on derivatives of 3-phenyloxirane-2-carboxamide have been crucial in establishing the relative stereochemistry of the substituents on the oxirane ring. researchgate.net In molecules such as 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide and 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide, analysis has confirmed that the molecules adopt a cis configuration about the epoxide ring. researchgate.netnih.gov This means the phenyl group at the C3 position and the carboxamide group at the C2 position are on the same side of the ring plane. wikipedia.orglibretexts.org

The analysis also reveals the spatial relationship between the various planar groups within the molecule through dihedral angles. For instance, in 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide, the dihedral angle between the chlorophenyl ring and the N-phenyl ring is 82.14 (5)° in one of the crystallographically independent molecules and 84.15 (4)° in the other. researchgate.net The epoxy ring itself is not coplanar with the attached aromatic rings, forming significant dihedral angles with them. researchgate.netnih.gov

Table 1: Selected Crystallographic and Dihedral Angle Data for this compound Derivatives

| Compound | Isomerism | Dihedral Angle (Epoxy Ring & Substituted Phenyl Ring) | Dihedral Angle (Between Phenyl Rings) |

|---|---|---|---|

| 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide researchgate.net | Cis | 62.50 (9)° and 62.67 (9)° | 82.14 (5)° and 84.15 (4)° |

Data presented for the two crystallographically independent molecules in the asymmetric unit.

Table 2: Hydrogen Bonding Geometry in 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠(D–H···A) (°) |

|---|---|---|---|---|

| N1–H1···O1i | 0.90(3) | 2.07(3) | 2.956(2) | 168(2) |

Symmetry codes: (i) x-1, y, z; (ii) x+1, y, z. Data extracted from the crystallographic information for 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework. mdpi.com For a compound like this compound, the spectra would exhibit characteristic signals for each unique proton and carbon atom.

¹H NMR: The protons on the oxirane ring (at C2 and C3) are expected to appear as doublets in the aliphatic region, with their chemical shift and coupling constant (³JHH) being highly dependent on their cis or trans relationship. Aromatic protons from the phenyl ring would appear in the downfield region (typically δ 7-8 ppm). The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The spectrum would show distinct signals for the two oxirane carbons, the carbonyl carbon of the amide group (typically δ > 160 ppm), and the various carbons of the aromatic rings. spectrabase.com

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Scaffolds

| Group | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Oxirane CH | ¹H | 3.5 - 4.5 |

| Oxirane CH | ¹³C | 50 - 65 |

| Amide NH | ¹H | 7.5 - 9.0 (variable) |

| Carbonyl C=O | ¹³C | 165 - 175 |

| Aromatic CH | ¹H | 7.0 - 8.0 |

While ¹H NMR coupling constants can suggest relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof through-space correlations between protons. libretexts.orglibretexts.org This technique detects interactions between protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com

For this compound, a NOESY experiment would be instrumental in confirming the cis or trans configuration. libretexts.org

In a cis isomer , the protons on C2 and C3 of the oxirane ring are on the same face of the molecule and therefore are in close spatial proximity. This would result in a cross-peak between their signals in the 2D NOESY spectrum.

In a trans isomer , these protons are on opposite faces of the ring and are significantly farther apart. Consequently, no cross-peak would be observed between them.

This makes NOESY an invaluable tool for assigning the relative stereochemistry when crystallographic data is unavailable. libretexts.org

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

Since this compound possesses two chiral centers (C2 and C3), it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample. nih.govelte.hu

The separation is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose. americanpharmaceuticalreview.comnih.gov By running a sample through an HPLC system equipped with a suitable CSP and mobile phase, two separate peaks corresponding to the two enantiomers can be obtained. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers in the mixture, allowing for precise quantification of enantiomeric purity. elte.hu

Computational Chemistry and Theoretical Insights into 3 Phenyloxirane 2 Carboxamide

Density Functional Theory (DFT) for Mechanistic Elucidation and Predictive Modeling

Density Functional Theory (DFT) has been instrumental in unraveling the intricacies of reactions involving 3-aryloxirane-2-carboxamides. These theoretical calculations provide a detailed picture of reaction pathways, transition states, and the electronic and structural factors that govern the observed chemical outcomes.

Detailed DFT Investigations of Acid-Catalyzed Rearrangement Mechanisms

Extensive DFT calculations have been employed to explore the mechanisms of protic acid-catalyzed rearrangements of 3-aryloxirane-2-carboxamides. nih.govresearchgate.net These studies have revealed that the reaction pathways are more complex than classical rearrangements, such as the Meinwald rearrangement. The calculations demonstrate that the specific rearrangement pathway is highly dependent on the substitution pattern of the aryl and amide groups, leading to different products like 3-arylquinolin-2(1H)-ones or N-(2-carboxyaryl)-oxalamides. nih.govresearchgate.netnih.gov

In the case of trans-N,3-diphenyloxirane-2-carboxamide, DFT computations have mapped out the free energy paths for its rearrangement to 3-phenylquinolin-2(1H)-one in the presence of an acid catalyst like H₂SO₄. nih.govresearchgate.net The calculations show that the reaction is initiated by the selective and reversible protonation of the amide C=O group, which is thermodynamically more favorable than protonation at the oxirane or other potential sites. nih.gov This initial step is crucial as it activates the molecule for the subsequent ring-opening and rearrangement steps.

Computational Analysis of Synergetic Electronic and Steric Effects of Functional Groups on Reactivity

A key insight from DFT studies is the strong synergetic effect between the proximal aryl and amide functional groups in controlling the reaction mechanism. nih.govresearchgate.netnih.gov These groups are not mere spectators but actively participate in and direct the course of the oxirane ring-opening and subsequent rearrangement sequences.

The electronic nature of substituents on the aryl ring has a profound impact. For instance, an ortho-nitro substituent on the 3-aryl group can act as an internal nucleophile, directly participating in the oxirane ring-opening. nih.govnih.gov This leads to a completely different reaction pathway compared to the unsubstituted phenyl derivative. The amide group also plays a multifaceted role; its carbonyl oxygen acts as the initial protonation site and can function as a proton shuttle to facilitate hydrogen shifts during the reaction. nih.govnih.gov Furthermore, the N-aryl group of the carboxamide can serve as a potential ring-closing site through a Friedel-Crafts alkylation type of reaction. nih.gov These computational findings highlight how subtle modifications to the electronic and steric environment of the functional groups can be used to rationally design novel synthetic routes. nih.govresearchgate.net

Calculation of Free Energy Profiles, Transition States, and Activation Barriers for Key Reactions

A significant strength of DFT is its ability to quantitatively map the energetic landscape of a reaction. Detailed free energy profiles for the acid-catalyzed rearrangements of 3-aryloxirane-2-carboxamides have been computed, identifying the transition states and calculating the activation barriers for each elementary step. nih.govresearchgate.net

The table below summarizes key computed energetic data for the acid-catalyzed rearrangement of two different 3-aryloxirane-2-carboxamides.

| Compound | Product | Overall Barrier (kcal/mol) | Key Mechanistic Feature |

| trans-N,3-diphenyloxirane-2-carboxamide | 3-phenylquinolin-2(1H)-one | 21.9 | Amide-aided oxirane opening and Friedel-Crafts cyclization |

| trans-3-(2-nitrophenyl)oxirane-2-carboxamide | N-(2-carboxyaryl)-oxalamide | 18.6 | Nucleophilic attack by the ortho-nitro group on the oxirane ring |

Data sourced from Ai et al. (2020) nih.gov

Conformational Analysis and Molecular Modeling

Molecular modeling techniques are crucial for understanding the three-dimensional structure of 3-phenyloxirane-2-carboxamide and how its shape influences its properties. Conformational analysis, in particular, is a prerequisite for the accurate prediction of spectroscopic properties.

Prediction and Characterization of Thermally Populated Conformational Isomers

For molecules with rotatable bonds, multiple conformations can exist in equilibrium at room temperature. Computational methods are used to predict the geometries and relative energies of these conformers. In the context of related oxirane-containing molecules, DFT calculations have successfully predicted the existence of multiple low-energy conformational isomers that are populated at ambient temperature. sigmaaldrich.comresearchgate.net The relative populations of these conformers are determined by their Boltzmann distribution, and an accurate understanding of this conformational landscape is essential for interpreting experimental data, particularly spectroscopic measurements in solution.

Theoretical Vibrational Absorption and Circular Dichroism (VCD) Spectroscopy for Unambiguous Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. The method relies on the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum, which shows both positive and negative bands, is a unique fingerprint of a molecule's absolute stereochemistry.

The practical application of VCD for absolute configuration assignment is heavily dependent on theoretical calculations. unibe.ch The process involves first performing a conformational search to identify all significantly populated conformers. Then, for a chosen enantiomer (e.g., the R configuration), the VCD spectrum is calculated using DFT. This theoretical spectrum is then compared to the experimental spectrum. A good match between the calculated spectrum of the R enantiomer and the experimental spectrum of the dextrorotatory (+) enantiomer allows for the unambiguous assignment of the absolute configuration as R. Conversely, if the calculated spectrum is the mirror image of the experimental one, the absolute configuration is assigned as S. This combined experimental and theoretical approach has become a reliable method for the stereochemical elucidation of complex chiral molecules, including oxirane derivatives. sigmaaldrich.comresearchgate.net

Integrated Approaches Using Molecular Mechanics and DFT for Comprehensive Conformational Landscape Exploration

The exploration of the conformational landscape of this compound is crucial for understanding its chemical reactivity and potential biological interactions. An integrated computational approach, leveraging the strengths of both Molecular Mechanics (MM) and Density Functional Theory (DFT), provides a robust strategy for a thorough conformational analysis. This dual methodology allows for an efficient initial screening of a large number of possible conformations, followed by a high-accuracy refinement of the most promising candidates.

The initial phase of the conformational search is typically performed using Molecular Mechanics force fields. MM methods are computationally less expensive and, therefore, well-suited for rapidly exploring the vast potential energy surface of a flexible molecule like this compound. This initial screening identifies a set of low-energy conformers.

Following the MM-based search, the identified low-energy conformers are subjected to more rigorous quantum mechanical calculations using Density Functional Theory. DFT methods provide a more accurate description of the electronic structure and, consequently, a more reliable determination of the geometries and relative energies of the conformers. A common approach is to use a functional, such as B3LYP, combined with a suitable basis set, like 6-31G*, to optimize the geometry of the conformers and calculate their energies.

A key aspect of the conformational analysis of this compound is the determination of the relative orientations of the phenyl and carboxamide groups with respect to the oxirane ring. These orientations are defined by specific dihedral angles. The interplay of steric and electronic effects governs the stability of the different conformers.

While a specific integrated MM and DFT study on this compound is not available in the cited literature, crystallographic data of closely related derivatives provide valuable insights into the plausible stable conformations. For instance, in the solid state, derivatives such as (2R,3R)-3-(2-chloro-phenyl)-N-phenyl-oxirane-2-carboxamide adopt a syn configuration where the two benzene (B151609) rings are on the same side of the epoxy ring. nih.gov In this particular structure, the dihedral angles between the epoxy ring and the two benzene rings are 59.71 (16)° and 67.58 (15)°. nih.gov Similarly, 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide also shows a cis configuration of the benzene rings with respect to the epoxy ring in its crystal structure. researchgate.net These experimentally observed conformations would be expected to be among the low-energy structures identified in a computational study.

A hypothetical computational study integrating MM and DFT for this compound would likely yield a set of low-energy conformers. The relative energies and key dihedral angles of these conformers could be tabulated to provide a comprehensive overview of the conformational landscape.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Relative Energy (kcal/mol) |

| A | 0.00 |

| B | 1.25 |

| C | 2.50 |

| D | 3.75 |

Table 2: Hypothetical Key Dihedral Angles (in degrees) for the Lowest Energy Conformer (A) of this compound

| Dihedral Angle | Value |

| O-C2-C3-C(phenyl) | 60.5 |

| C(phenyl)-C3-C2-C(carboxamide) | 110.2 |

| C3-C2-C(O)-N | -175.8 |

| C2-C(O)-N-H | 5.1 |

Such an integrated computational approach provides a detailed picture of the conformational preferences of this compound, which is essential for rationalizing its chemical behavior and for the design of related molecules with specific desired properties.

Synthetic Utility of 3 Phenyloxirane 2 Carboxamide As a Versatile Building Block

Construction of Complex Organic Molecules

The strained three-membered ring of the oxirane moiety in 3-phenyloxirane-2-carboxamide makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed by synthetic chemists to introduce new functional groups and build intricate carbon skeletons. The presence of the adjacent carboxamide and phenyl groups further influences the regioselectivity and stereoselectivity of these reactions, allowing for precise control over the final product's structure.

Optically active epoxides, including derivatives of this compound, are highly sought-after intermediates for the synthesis of biologically active compounds. The controlled ring-opening of these chiral epoxides provides a powerful method for introducing multiple stereocenters in a single step, leading to the formation of polyfunctionalized chiral molecules. These molecules are often key components of pharmaceuticals and other bioactive natural products. The Darzens reaction is a notable method for preparing such chiral epoxides. nih.gov

The strategic placement of functional groups on the phenyl ring and the nitrogen of the carboxamide allows for further diversification of the resulting chiral molecules. This versatility makes this compound derivatives attractive starting materials for the synthesis of complex targets.

This compound and its analogs have proven to be valuable intermediates in the synthesis of a variety of heterocyclic compounds. These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals.

Quinolinones: Protic acid-catalyzed rearrangements of 3-aryloxirane-2-carboxamides can lead to the formation of 3-arylquinolin-2(1H)-ones. nih.gov This transformation is influenced by the synergistic effects of the proximal aryl and amide groups, which direct the oxirane-opening and subsequent rearrangement sequences. nih.gov For instance, trans-N,3-diphenyloxirane-2-carboxamide selectively rearranges to 3-phenylquinolin-2(1H)-one. nih.gov The synthesis of quinolinone derivatives is of significant interest due to their wide range of pharmacological activities.

Isoindolinones: The 3-hydroxyisoindolinone framework is a key structural motif in various natural products and pharmaceutical compounds. nih.gov An efficient one-pot method has been developed for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols, proceeding under mild, metal-free conditions. nih.gov In other approaches, multicomponent reactions involving 2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile (B47326) can yield spiro[isoquinolinone-4,2′-oxiranes] or 3-iminoisoindolinones, depending on the stereochemistry of the oxirane substrate. rsc.org

Oxalamides: The rearrangement of 3-aryloxirane-2-carboxamides can also yield N-(2-carboxyaryl)-oxalamides. nih.gov For example, when trans-3-(2-nitrophenyl)oxirane-2-carboxamide is subjected to acid-catalyzed rearrangement, it exclusively forms N-(2-carboxyphenyl)-oxalamide. nih.gov Similarly, trans-3-(2-nitrophenyl)-N-phenyl-oxirane-2-carboxamide yields only the corresponding oxalamide product. nih.gov Oxalamide skeletons are present in many biologically active molecules and pharmaceuticals.

The following table summarizes the synthesis of different heterocyclic compounds from 3-aryloxirane-2-carboxamide derivatives:

| Starting Material | Reaction Conditions | Product Class | Specific Example |

| trans-N,3-Diphenyloxirane-2-carboxamide | Protic acid-catalyzed | Quinolinone | 3-Phenylquinolin-2(1H)-one |

| trans-3-(2-Nitrophenyl)oxirane-2-carboxamide | Protic acid-catalyzed | Oxalamide | N-(2-Carboxyphenyl)-oxalamide |

| cis-2-Acetyl-oxirane-2-carboxamides, Arylaldehydes, Malononitrile | Multicomponent one-pot reaction | Isoindolinone | Spiro[isoquinolinone-4,2'-oxiranes] |

| trans-2-Acetyl-oxirane-2-carboxamide, Arylaldehydes, Malononitrile | Multicomponent one-pot reaction | Isoindolinone | 3-Iminoisoindolinones |

Development of Novel Chemical Scaffolds for Advanced Research

The unique reactivity of this compound and its derivatives makes them valuable tools for the development of novel chemical scaffolds. These scaffolds can serve as the foundation for the discovery of new bioactive molecules and materials. By systematically modifying the substituents on the phenyl ring and the carboxamide nitrogen, chemists can generate libraries of diverse compounds for high-throughput screening and other advanced research applications.

Molecular Interactions and Mechanistic Enzymatic Studies in Vitro

Investigation of Enzyme Inhibition Mechanisms by Oxirane Compounds (In Vitro Context)

The oxirane (or epoxide) ring is a strained three-membered heterocycle that serves as a potent electrophile. This inherent reactivity is the foundation for the mechanism of action of many oxirane-containing enzyme inhibitors. In an in vitro context, these compounds are studied to elucidate the precise chemical steps and kinetic profiles of their inhibitory activity against specific enzyme targets.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of signaling lipids. It catalyzes the hydrolysis of endogenous epoxy-fatty acids (EpFAs), which have anti-inflammatory and vasodilatory effects, into their corresponding, and generally less active, dihydroxy-fatty acids. Inhibition of sEH is therefore a significant therapeutic strategy for maintaining beneficial EpFA levels.

The catalytic mechanism of sEH involves a two-step process initiated by a nucleophilic attack from an aspartate residue (Asp335 in human sEH) on one of the epoxide carbons. This forms a covalent ester intermediate, which is then hydrolyzed by a water molecule activated by other active site residues. Oxirane derivatives can act as inhibitors of sEH by mimicking the substrate and reacting with the catalytic nucleophile. While specific kinetic data for 3-phenyloxirane-2-carboxamide against sEH is not extensively detailed in the literature, the general mechanism for oxirane-based inhibitors involves the opening of the epoxide ring within the active site, leading to a stable covalent adduct with the catalytic aspartate, thereby inactivating the enzyme. The potency of such inhibitors is dictated by their structural complementarity to the sEH active site, which influences binding affinity and the orientation of the oxirane ring for nucleophilic attack.

Cysteine proteases, such as papain, cathepsins, and caspases, represent another major class of enzymes targeted by oxirane-based inhibitors. These enzymes feature a highly nucleophilic cysteine residue in their active site which is central to their catalytic activity. The mechanism of inhibition by compounds like this compound is a classic example of irreversible covalent modification.

The process begins with the non-covalent binding of the inhibitor to the enzyme's active site. Following this initial binding, the deprotonated thiol group (thiolate) of the catalytic cysteine performs a nucleophilic attack on one of the carbon atoms of the oxirane ring. This attack results in the opening of the strained three-membered ring and the formation of a stable covalent thioether bond between the inhibitor and the enzyme. bibliotekanauki.pl This alkylation of the active site cysteine renders the enzyme permanently inactive. bibliotekanauki.pl X-ray crystallography studies of complexes between cysteine proteases and oxirane inhibitors have confirmed this mechanism, showing the inhibitor covalently attached to the catalytic cysteine residue within the active site. bibliotekanauki.pl This irreversible mechanism makes oxirane carboxamides potent and long-lasting inhibitors of this enzyme class.

Enzyme kinetics studies are essential for characterizing the mode of action of an inhibitor. Inhibition can be broadly classified as reversible (competitive, non-competitive, uncompetitive) or irreversible. Mixed-type inhibition is a form of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex, typically with different affinities. This mode of inhibition affects both the Michaelis constant (Km), a measure of substrate affinity, and the maximum reaction velocity (Vmax).

In a mixed-inhibition scenario, the inhibitor binds to a site distinct from the active site (an allosteric site), but this binding influences the conformation of the active site. When the inhibitor binds to the free enzyme, it affects substrate binding (changing the apparent Km). When it binds to the ES complex, it affects the catalytic rate (changing the apparent Vmax). The following tables present hypothetical kinetic data for this compound, illustrating a mixed-type inhibition profile.

Table 1: Hypothetical Enzyme Kinetic Data with this compound This interactive table shows hypothetical initial reaction velocities (V₀) at varying substrate and inhibitor concentrations.

| Substrate [S] (µM) | V₀ (µM/s) at [I]=0 µM | V₀ (µM/s) at [I]=10 µM | V₀ (µM/s) at [I]=25 µM |

|---|---|---|---|

| 5 | 20.0 | 14.3 | 9.5 |

| 10 | 33.3 | 25.0 | 17.4 |

| 20 | 50.0 | 40.0 | 30.0 |

| 40 | 66.7 | 57.1 | 46.2 |

Table 2: Calculated Kinetic Parameters from Hypothetical Data Analysis of the data from Table 1 via Lineweaver-Burk plots would yield the following kinetic parameters, characteristic of mixed-type inhibition.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Vmax | 100 | µM/s | Maximum reaction velocity without inhibitor. |

| Km | 20 | µM | Michaelis constant, substrate concentration at ½ Vmax. |

| Ki | 15 | µM | Inhibition constant for binding to the free enzyme. |

In this hypothetical example, the inhibitor decreases the apparent Vmax and increases the apparent Km, which is a hallmark of mixed-type inhibition.

Computational Approaches to Molecular Interactions (In Vitro)

Computational chemistry provides powerful tools to investigate molecular interactions at an atomic level, complementing and guiding experimental in vitro studies. Techniques like molecular docking and molecular dynamics simulations are invaluable for understanding how a ligand like this compound binds to an enzyme and for predicting the structural determinants of its activity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For this compound, docking into the active site of a cysteine protease would involve generating multiple possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions. A successful docking pose would place the oxirane ring in close proximity to the nucleophilic cysteine residue, oriented correctly for the subsequent chemical reaction.

Molecular dynamics (MD) simulations build upon the static picture provided by docking. bibliotekanauki.pl An MD simulation calculates the motion of every atom in the ligand-enzyme complex over time, providing a dynamic view of the binding process. For an irreversible inhibitor, MD simulations can be used to:

Assess the stability of the initial non-covalent binding pose obtained from docking.

Observe conformational changes in the enzyme's active site induced by ligand binding.

Identify key hydrogen bonds and hydrophobic interactions that stabilize the pre-covalent complex.

Provide structural ensembles that can be used for more advanced quantum mechanics/molecular mechanics (QM/MM) simulations to model the covalent bond-forming reaction itself.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogues to identify key pharmacophoric elements.

Key modifications could include:

Substituents on the phenyl ring: Adding electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to probe electronic and steric interactions within the enzyme's binding pocket.

Amide modifications: Altering the amide portion to explore additional hydrogen bonding opportunities or hydrophobic interactions.

Stereochemistry: Synthesizing and testing individual enantiomers, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

The insights gained from SAR studies are crucial for the rational design of more potent and selective inhibitors. For instance, if a hydroxyl group at the para position of the phenyl ring dramatically increases potency, it suggests the presence of a hydrogen bond donor or acceptor in that region of the enzyme's binding site.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues This interactive table illustrates how SAR data is typically presented, showing the effect of structural modifications on inhibitory potency (IC₅₀).

| Compound | R (Phenyl Ring Substituent) | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | H | 15.2 |

| Analogue 1 | 4-Cl | 8.5 |

| Analogue 2 | 4-OH | 2.1 |

| Analogue 3 | 4-OCH₃ | 5.6 |

| Analogue 4 | 4-NO₂ | 25.8 |

| Analogue 5 | 2-Cl | 45.3 |

This hypothetical data suggests that a hydrogen-bond donating group (4-OH) is highly favorable for activity, while a bulky ortho substituent (2-Cl) is detrimental, likely due to steric hindrance.

Future Research Directions and Emerging Avenues for 3 Phenyloxirane 2 Carboxamide Research

Development of Novel and More Efficient Synthetic Routes and Catalytic Systems

The Darzens condensation, a classical method for the formation of α,β-epoxy esters (glycidic esters), has been a cornerstone in the synthesis of oxirane structures. wikipedia.orgscienceinfo.com This reaction involves the condensation of a carbonyl compound, such as benzaldehyde (B42025), with an α-haloester or a related compound in the presence of a base to yield a glycidic ester. chemistnotes.compsiberg.com However, future research is increasingly focused on overcoming the limitations of traditional methods, such as issues with stereocontrol and the use of stoichiometric bases.

Emerging research avenues are centered on the development of advanced catalytic systems that offer higher efficiency, selectivity, and more environmentally benign reaction conditions. psiberg.com Key areas for future investigation include:

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts in Darzens-type reactions has shown promise in enhancing reaction rates and yields. scirp.orgcrdeepjournal.orgprinceton.edu These catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), enabling reactions to proceed under milder conditions. Future work could focus on designing novel chiral phase-transfer catalysts to achieve high enantioselectivity in the synthesis of 3-phenyloxirane-2-carboxamide. rsc.orgaustinpublishinggroup.com

Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to metal-based systems. rsc.orgnih.gov Organocatalysts can be designed to promote highly enantioselective and diastereoselective Darzens reactions. organic-chemistry.org Research into novel aminocatalysts, thiourea derivatives, and cinchona alkaloid-based catalysts could lead to highly efficient and stereocontrolled syntheses of chiral this compound derivatives. rsc.orgresearchgate.netacs.org

Flow Chemistry and Process Optimization: The implementation of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control. Future studies could explore the translation of optimized batch syntheses of this compound into continuous flow processes, allowing for more efficient and reproducible production.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Comparison of Catalytic Systems for Oxirane Synthesis

| Catalytic System | Potential Advantages | Key Research Focus |

|---|---|---|

| Phase-Transfer Catalysis | Milder reaction conditions, improved yields, potential for automation. | Design of novel chiral catalysts for asymmetric synthesis. austinpublishinggroup.com |

| Organocatalysis | Metal-free, high stereoselectivity, environmentally benign. rsc.org | Development of bifunctional catalysts for enhanced reactivity and selectivity. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. | Optimization of reaction conditions and reactor design for continuous production. |

Advancement of Computational Modeling for Enhanced Predictive Reactivity and Stereocontrol

Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing deep insights into reaction mechanisms and enabling the prediction of reactivity and stereoselectivity. For this compound, future computational studies are expected to play a pivotal role in the rational design of synthetic routes and catalysts.

Key areas for advancement include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the intricate details of reaction mechanisms, such as the Darzens condensation or epoxide ring-opening reactions. cjps.orgtandfonline.comsci-hub.seresearchgate.net By modeling the transition states of competing reaction pathways, researchers can predict the stereochemical outcome of a reaction and identify the factors that govern selectivity. cjps.org Future DFT studies could focus on modeling the interaction of reactants with chiral catalysts to understand the origins of enantioselectivity and to guide the design of more effective catalysts.

Machine Learning and Predictive Models: The application of machine learning algorithms to predict the outcomes of chemical reactions is a rapidly emerging field. arxiv.orgnih.gov By training models on large datasets of reaction data, it is possible to develop predictive tools for stereoselectivity and reaction yields. Future research could involve the development of machine learning models specifically tailored to predict the stereochemical outcome of the synthesis of substituted oxiranes like this compound under various catalytic conditions. arxiv.org

Modeling of Ring-Opening Reactions: The synthetic utility of this compound is largely dependent on the regioselective and stereoselective opening of the epoxide ring. sci-hub.se Computational models can predict the preferred site of nucleophilic attack on the epoxide ring under different conditions (acidic, basic, or enzymatic), which is crucial for planning subsequent synthetic transformations. cjps.orgresearchgate.net

Table 2: Applications of Computational Modeling in this compound Research

| Modeling Technique | Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis. sci-hub.se | Rational design of stereoselective catalysts and reaction conditions. |

| Machine Learning | Prediction of reaction outcomes (yield, stereoselectivity). nih.gov | Acceleration of reaction optimization and discovery of novel synthetic routes. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions in solution. | Understanding the dynamic behavior of catalytic systems and solvent effects. |

Expansion of Synthetic Applications to Novel and Diverse Molecular Architectures

The inherent reactivity of the epoxide ring makes this compound a valuable building block for the synthesis of more complex and diverse molecular architectures. Future research will likely focus on expanding its synthetic utility beyond its current applications.

Promising avenues for exploration include:

Synthesis of β-Lactams: The [2+2] cycloaddition of imines with ketenes is a well-known method for synthesizing β-lactams, which are core structures in many antibiotics. wikipedia.org An alternative approach involves the intramolecular cyclization of β-amino acids, which can be derived from the ring-opening of oxiranes. Future research could investigate the conversion of this compound into novel β-lactam structures through regioselective ring-opening with nitrogen nucleophiles followed by cyclization. organicreactions.orgorganic-chemistry.orgencyclopedia.pubnih.gov

Bioisosteric Replacements: The phenyl group in this compound can be replaced with other aromatic or heteroaromatic rings to modulate the molecule's physicochemical and biological properties. cambridgemedchemconsulting.comnih.gov This strategy, known as bioisosteric replacement, is widely used in medicinal chemistry to optimize lead compounds. hyphadiscovery.comnih.gov Future synthetic efforts could focus on preparing a library of 3-aryloxirane-2-carboxamides with diverse aromatic substituents to explore structure-activity relationships in various biological contexts.

Access to Chiral 1,2-Amino Alcohols: The ring-opening of epoxides with amines is a direct route to 1,2-amino alcohols, which are important chiral building blocks and pharmacophores. The development of highly regioselective and stereoselective methods for the aminolysis of this compound would provide access to a range of valuable chiral intermediates.

Further Deepening the Mechanistic Understanding of Molecular Interactions with Biological Systems in Controlled In Vitro Environments

Understanding the interactions of small molecules with biological systems at a molecular level is fundamental to drug discovery and toxicology. Future research on this compound should include in vitro studies to probe its potential biological activities and mechanisms of action.

Key research directions include:

Enzyme Inhibition Studies: The epoxide moiety is a known electrophile that can react with nucleophilic residues in enzymes. In vitro assays could be employed to screen this compound against a panel of enzymes, such as proteases, esterases, and epoxide hydrolases, to identify potential inhibitory activity. mdpi.comnih.gov Mechanistic studies could then be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Interaction with Bionucleophiles: Glycidamide, the epoxide metabolite of acrylamide, is known to form adducts with DNA and proteins, which is the basis of its genotoxicity. nih.govresearchgate.netoup.comdntb.gov.uanih.gov In vitro studies using techniques such as mass spectrometry and NMR spectroscopy could be conducted to investigate the potential for this compound to react with biologically relevant nucleophiles like glutathione, amino acid residues (cysteine, histidine), and DNA bases in a controlled environment.

Cell-Based Assays: Preliminary assessment of the biological effects of this compound can be performed using various cell-based assays. For instance, cytotoxicity assays on different cell lines can provide initial information on its potential as an anticancer agent or its general toxicity profile. Further mechanistic studies in cellular models could explore its effects on specific signaling pathways or cellular processes.

Table 3: Proposed In Vitro Studies for this compound

| Study Type | Objective | Methodology |

|---|---|---|

| Enzyme Inhibition Assays | To identify potential enzyme targets. | Spectrophotometric or fluorometric assays with purified enzymes. mdpi.com |

| Adduct Formation Studies | To assess reactivity with biological nucleophiles. | Incubation with glutathione, amino acids, or DNA followed by LC-MS or NMR analysis. |

| Cytotoxicity Screening | To evaluate general toxicity and potential anticancer activity. | MTT or other viability assays on a panel of cancer and non-cancer cell lines. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new synthetic methodologies, a deeper understanding of its chemical and biological properties, and potentially novel applications in various fields of science.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-phenyloxirane-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of oxirane-carboxamide derivatives typically involves epoxidation of α,β-unsaturated precursors followed by carboxamide functionalization. For example, acid-catalyzed rearrangements of trisubstituted oxiranes (e.g., 3-(2-nitroaryl)oxiran-2-carboxamides) can yield structurally diverse analogs under controlled conditions . Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature (reflux conditions at 60–80°C), and stoichiometric ratios of reagents like nitrating agents or nucleophiles. Yield optimization may require iterative adjustment of catalyst loading (e.g., 5–10 mol% H₂SO₄) .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement employs programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids). SHELXL integrates robust algorithms for handling twinned data or high-resolution macromolecular structures, while ORTEP-3 provides user-friendly visualization of bond lengths and angles .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent effects (e.g., phenyl ring deshielding at δ 7.2–7.6 ppm).

- FT-IR : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and epoxide C-O-C asymmetric stretch (~1240 cm⁻¹).

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Computational tools like PubChem provide reference spectra for validation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or methyl substituents) alter the biological activity of this compound analogs?

- Methodology :

- Pharmacophore Modeling : Tools like AutoDock predict binding affinities to biological targets (e.g., enzymes or receptors). Substituents like fluorine enhance lipophilicity and metabolic stability, as seen in analogs such as 3-(4-fluorobenzoyl)-2-isobutyryl-N,3-diphenyloxirane-2-carboxamide .

- In Vitro Assays : Dose-response studies (IC₅₀/EC₅₀) in cell lines (e.g., HEK293 or HepG2) quantify potency. Compare with control compounds lacking substituents to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound derivatives?

- Methodology :

- ADME Prediction : Use SwissADME to calculate parameters like logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. For example, oxirane rings may reduce TPSA, enhancing blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability. Trajectory analysis identifies vulnerable oxidation sites .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

- Methodology :

- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify batch-specific impurities or solvent effects. For instance, discrepancies in IC₅₀ values may arise from varying DMSO concentrations in assay buffers .

- Reproducibility Protocols : Standardize synthetic routes (e.g., HPLC purity ≥98%) and biological testing conditions (e.g., serum-free media, 37°C, 5% CO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.